molecular formula C9H12 B14604424 1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane CAS No. 59055-15-1

1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane

Katalognummer: B14604424
CAS-Nummer: 59055-15-1
Molekulargewicht: 120.19 g/mol
InChI-Schlüssel: NUGVTANYWYKSEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane is an organic compound with a unique structure that includes a cyclopropane ring substituted with a vinyl group and a 2-methyl-1-propenylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclopropanation of an alkene using a carbene precursor. The reaction conditions often include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated cyclopropane derivatives.

    Substitution: The vinyl and propenylidene groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The vinyl and propenylidene groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclopropane, trimethyl(2-methyl-1-propenylidene)
  • 1-(2-Methyl-1-propenylidene)octahydrodicyclopropa[cd,gh]pentalene
  • Benzene, 1,1’-(2-methyl-1-propenylidene)bis-

Uniqueness

1-(2-Methyl-1-propenylidene)-2-vinylcyclopropane is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

59055-15-1

Molekularformel

C9H12

Molekulargewicht

120.19 g/mol

InChI

InChI=1S/C9H12/c1-4-8-6-9(8)5-7(2)3/h4,8H,1,6H2,2-3H3

InChI-Schlüssel

NUGVTANYWYKSEI-UHFFFAOYSA-N

Kanonische SMILES

CC(=C=C1CC1C=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.